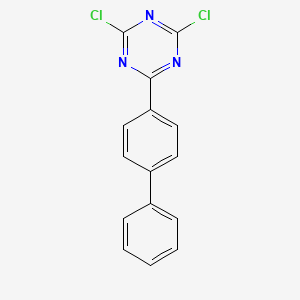

2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine

Description

The exact mass of the compound 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-6-(4-phenylphenyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N3/c16-14-18-13(19-15(17)20-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPGHMDTTDKUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10202-45-6 | |

| Record name | 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine. Due to the limited availability of direct experimental data in public literature for this specific compound, this guide leverages data from closely related analogs and foundational spectroscopic principles to present a robust predictive analysis of its structural and physicochemical properties. This document also outlines a detailed experimental protocol for its synthesis and discusses a relevant biological signaling pathway where molecules of this class have shown significant activity.

Introduction

2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine (CAS No: 10202-45-6) is a heterocyclic organic compound featuring a biphenyl group attached to a dichloro-substituted 1,3,5-triazine ring.[1] The 1,3,5-triazine core is an electron-deficient aromatic system, making it susceptible to nucleophilic substitution at the carbon atoms bearing the chlorine atoms. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules. The biphenyl moiety imparts extended π-conjugation, which can influence the photophysical and electronic properties of its derivatives.[2] Consequently, this compound serves as a key building block in the development of materials for Organic Light-Emitting Diodes (OLEDs) and as an intermediate for novel pharmaceutical agents.[2] Symmetrical 1,3,5-triazine derivatives have garnered significant interest due to their wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₉Cl₂N₃ | PubChem[1] |

| Molecular Weight | 302.16 g/mol | ChemicalBook[4] |

| CAS Number | 10202-45-6 | PubChem[1] |

| Appearance | White to yellow powder/crystal | --- |

| Melting Point | 157.0 to 161.0 °C | --- |

| IUPAC Name | 2,4-dichloro-6-(4-phenylphenyl)-1,3,5-triazine | PubChem[1] |

Structural Elucidation: A Predictive Spectroscopic Analysis

The following sections detail the predicted spectroscopic data for 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine, which are essential for its structural confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be dominated by signals from the aromatic protons of the biphenyl group. The chemical shifts are predicted based on the analysis of similar aromatic systems.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.40 - 7.55 | Multiplet | 3H | Protons on the terminal phenyl ring |

| 7.65 - 7.80 | Multiplet | 4H | Protons on the phenyl ring adjacent to the triazine and terminal phenyl ring |

| 8.50 - 8.70 | Doublet | 2H | Protons on the phenyl ring adjacent to the triazine (ortho to the C-C bond) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show signals for the carbon atoms in the triazine ring and the biphenyl moiety. The electron-withdrawing nature of the nitrogen atoms and chlorine atoms in the triazine ring will significantly influence the chemical shifts of the triazine carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 127.0 - 130.0 | Carbons of the biphenyl group |

| 135.0 - 145.0 | Quaternary carbons of the biphenyl group |

| 170.0 - 175.0 | Carbons of the triazine ring attached to chlorine |

| 175.0 - 180.0 | Carbon of the triazine ring attached to the biphenyl group |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₁₅H₉Cl₂N₃. The isotopic pattern of the molecular ion will be characteristic for a compound containing two chlorine atoms, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks.

| Ion | Predicted m/z |

| [M]⁺ | 301.0174 |

| [M+2]⁺ | 303.0144 |

| [M+4]⁺ | 305.0115 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C=N and C-Cl bonds in the triazine ring, as well as vibrations from the aromatic biphenyl group.

| Predicted Wavenumber (cm⁻¹) | Assignment |

| 3050 - 3100 | Aromatic C-H stretching |

| 1500 - 1600 | Aromatic C=C stretching |

| 1350 - 1550 | C=N stretching of the triazine ring |

| 800 - 850 | C-Cl stretching |

| 700 - 800 | Aromatic C-H out-of-plane bending |

Experimental Protocols

Synthesis of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine

The synthesis of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is typically achieved through a Friedel-Crafts reaction between cyanuric chloride and biphenyl.

Materials:

-

Cyanuric chloride (1.0 eq)

-

Biphenyl (1.0 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.1 eq)

-

Anhydrous dichlorobenzene (solvent)

Procedure:

-

In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add anhydrous dichlorobenzene, biphenyl, and anhydrous aluminum chloride.

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

Slowly add cyanuric chloride to the mixture.

-

Heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid.

-

Stir the resulting mixture for 30 minutes to decompose the aluminum chloride complex.

-

Separate the organic layer and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine.

Workflow Diagram:

Caption: Synthetic workflow for 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine.

Spectroscopic Characterization

NMR Spectroscopy:

-

Dissolve 10-20 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

Mass Spectrometry:

-

Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to obtain the mass spectrum.

IR Spectroscopy:

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

Biological Relevance and Signaling Pathways

Derivatives of 1,3,5-triazine are recognized for their broad range of biological activities, with many exhibiting potent anticancer properties.[2][3] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival.[3] One of the critical signaling pathways frequently targeted by s-triazine derivatives is the EGFR/PI3K/AKT/mTOR pathway.[5][6][7]

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events crucial for cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a major downstream effector of EGFR. Overactivation of this pathway is a common feature in many cancers.

Certain substituted triazines have been shown to inhibit components of this pathway, such as EGFR itself, PI3K, or mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[3][6][7] Given its structural features, 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is a candidate for further investigation as a potential modulator of this pathway.

Signaling Pathway Diagram:

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR pathway by triazine derivatives.

Conclusion

This technical guide has provided a detailed predictive framework for the structural elucidation of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine. The presented spectroscopic data, while predictive, offer a solid foundation for the characterization of this compound. The outlined synthetic protocol provides a clear path for its preparation. Furthermore, the discussion of the EGFR/PI3K/AKT/mTOR signaling pathway highlights the potential of this class of molecules in the realm of drug discovery, particularly in oncology. Further experimental validation is necessary to confirm the predicted data and to fully explore the biological activity of this promising compound.

References

- 1. 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine | C15H9Cl2N3 | CID 22352243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Biological Activity of s-Triazine Core Compounds | MDPI [mdpi.com]

- 4. 2-(4-联苯基)-4,6-二氯-1,3,5-三嗪 | 10202-45-6 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-(4-biphenylyl)-4,6-dichloro-s-triazine

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-(4-biphenylyl)-4,6-dichloro-s-triazine (CAS No. 10202-45-6), a key intermediate in the synthesis of advanced materials and pharmaceutical compounds. While direct experimental spectral and extensive solubility data are not widely published, this document consolidates available information and presents robust, field-proven methodologies for its empirical determination. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a foundational understanding of the compound's characteristics and the experimental rigor required for its application.

Introduction: The Significance of 2-(4-biphenylyl)-4,6-dichloro-s-triazine

The s-triazine (or 1,3,5-triazine) core is a fundamental heterocyclic scaffold known for its versatile reactivity and applications in diverse fields, including herbicides, reactive dyes, and pharmaceuticals[1]. The subject of this guide, 2-(4-biphenylyl)-4,6-dichloro-s-triazine, is a bespoke derivative that combines the reactive dichlorotriazine moiety with a biphenyl substituent. This unique combination imparts properties that are highly sought after in the development of organic light-emitting diodes (OLEDs) and as a precursor for complex, biologically active molecules. The biphenyl group can enhance π-stacking interactions and charge transport properties, while the two chlorine atoms serve as reactive sites for sequential nucleophilic substitution, allowing for the construction of elaborate molecular architectures. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis and material fabrication.

Chemical Structure and Identification

The molecular structure of 2-(4-biphenylyl)-4,6-dichloro-s-triazine is central to its physical and chemical behavior. The planar, electron-deficient triazine ring is functionalized with two electrophilic chlorine atoms and the aromatic biphenyl group.

Caption: Molecular Structure of 2-(4-biphenylyl)-4,6-dichloro-s-triazine.

Tabulated Physical Properties

The following table summarizes the known and predicted physical properties of 2-(4-biphenylyl)-4,6-dichloro-s-triazine. It is critical to note that some of these values are predicted and should be confirmed experimentally for any rigorous application.

| Property | Value | Source |

| CAS Number | 10202-45-6 | |

| Molecular Formula | C₁₅H₉Cl₂N₃ | |

| Molecular Weight | 302.16 g/mol | |

| Appearance | White to yellow powder or crystals | [2] |

| Melting Point | 157.0 to 161.0 °C | [2] |

| Boiling Point (Predicted) | 518.1 ± 43.0 °C | ChemicalBook |

| Density (Predicted) | 1.351 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | -1.43 ± 0.10 | [3] |

| Purity | >97.0% (GC) | [2] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place under inert gas (Nitrogen or Argon) | [3] |

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile for 2-(4-biphenylyl)-4,6-dichloro-s-triazine can be predicted. The presence of the large, nonpolar biphenyl group suggests poor solubility in water. Conversely, it is expected to be soluble in a range of organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Soluble | Dipole-dipole interactions with the polar triazine ring are expected to facilitate dissolution. |

| Aromatic | Toluene, Benzene, Xylene | Soluble | π-stacking interactions between the solvent and the biphenyl group should promote solubility. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | While capable of some dipole interactions, the lack of significant hydrogen bonding sites on the molecule may limit solubility compared to polar aprotic solvents. |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule, arising from the triazine ring and chlorine atoms, is likely too high for significant dissolution in nonpolar aliphatic solvents. |

Experimental Protocols for Physical Property Determination

To ensure scientific integrity, the predicted properties should be validated empirically. The following section details standard, field-proven protocols for the determination of key physical properties of 2-(4-biphenylyl)-4,6-dichloro-s-triazine.

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range is indicative of a pure compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is rapidly increased to approximately 10-15 °C below the expected melting point (around 145 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid droplet appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

-

Validation: The procedure should be repeated at least three times, and the average melting range reported.

Quantitative Solubility Determination

This protocol outlines a gravimetric method for determining the solubility of the compound in various organic solvents.

Caption: Workflow for the quantitative determination of solubility.

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-(4-biphenylyl)-4,6-dichloro-s-triazine into several vials.

-

Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to each vial.

-

Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for 24-48 hours with continuous agitation to ensure saturation.

-

-

Sample Processing:

-

Remove the vials from the shaker and allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a volumetric pipette, ensuring no solid particles are transferred.

-

-

Gravimetric Analysis:

-

Transfer the aliquot of the saturated solution to a pre-weighed, dry vial.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.

-

Once the solvent is fully removed, re-weigh the vial containing the dried solute.

-

-

Calculation:

-

The mass of the dissolved solid is determined by subtracting the initial vial weight from the final weight.

-

Solubility is calculated by dividing the mass of the dissolved solid by the volume of the aliquot taken.

-

Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show signals only in the aromatic region, corresponding to the nine protons of the biphenyl group. The exact chemical shifts and coupling patterns will depend on the electronic environment and the rotational freedom of the two phenyl rings.

-

¹³C NMR: The carbon NMR spectrum will be more complex. Key predicted signals include:

-

Signals for the carbon atoms of the biphenyl group.

-

Distinct signals for the carbon atoms of the s-triazine ring, with the carbons bearing the chlorine atoms expected to be significantly downfield.

-

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Predicted Assignment |

| ~3100-3000 | C-H stretching of the aromatic biphenyl group |

| ~1600-1450 | C=C and C=N stretching vibrations of the aromatic rings and the triazine core |

| ~1400-1000 | In-plane C-H bending and other fingerprint region vibrations |

| ~850-800 | C-Cl stretching vibrations |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

Molecular Ion Peak (M⁺): The electron ionization mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (301.0174 m/z for the most abundant isotopes).

-

Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak is expected. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks should be in an approximate ratio of 9:6:1.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of chlorine atoms and cleavage of the triazine ring.

Safety and Handling

Based on aggregated GHS information, 2-(4-biphenylyl)-4,6-dichloro-s-triazine is classified as causing skin irritation (H315) and serious eye irritation (H319)[4].

Recommended Precautions:

-

Handle in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

2-(4-biphenylyl)-4,6-dichloro-s-triazine is a valuable chemical intermediate with significant potential in materials science and medicinal chemistry. This guide has consolidated the available physical property data and provided a framework for its experimental validation. The presented protocols for determining melting point, solubility, and spectroscopic characteristics are designed to ensure data integrity and reproducibility. By adhering to these methodologies, researchers can confidently utilize this compound in their synthetic endeavors and contribute to the development of novel technologies and therapeutics.

References

-

PubChem. 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine. [Link]

-

Wikipedia. 1,3,5-Triazine. [Link]

-

PubMed. Solubility of triazine pesticides in pure and modified subcritical water. [Link]

-

PubMed. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis. [Link]

-

MDPI. Synthesis, Characterization of sym-2,4,6-trisubstituted-s-Triazine Derivatives and Their Effects on Flame Retardancy of Polypropylene Composites. [Link]

-

NIST WebBook. s-Triazine, 2-chloro-4-(isopropylamino)-6-(methylamino)-. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine | 10202-45-6 | TCI EUROPE N.V. [tcichemicals.com]

- 3. 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine CAS#: 10202-45-6 [m.chemicalbook.com]

- 4. 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine | C15H9Cl2N3 | CID 22352243 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine molecular weight

An In-depth Technical Guide to 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-biphenylyl)-4,6-dichloro-1,3,5-triazine, a key intermediate in the fields of materials science and medicinal chemistry. This document details its chemical and physical properties, outlines a representative synthetic protocol, and illustrates its utility as a versatile chemical building block.

Core Compound Properties

2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine (CAS No. 10202-45-6) is a heterocyclic compound featuring a biphenyl group attached to a dichloro-substituted triazine ring.[1][2] The electron-deficient nature of the 1,3,5-triazine core and the two reactive chlorine atoms make it highly susceptible to sequential nucleophilic substitution, rendering it a valuable precursor for more complex molecules.[2]

Physicochemical Data

The key quantitative properties of the compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₉Cl₂N₃ | [1][3][4] |

| Molecular Weight | 302.16 g/mol (or 302.2 g/mol ) | [1][3][4][5] |

| Appearance | White to yellow powder or crystal | [6] |

| Melting Point | 157.0 - 161.0 °C | |

| Density (Predicted) | 1.351 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | -1.43 ± 0.10 | [6] |

| Exact Mass | 301.0173527 Da | [1] |

Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, THF, Dichloromethane | Soluble | Favorable dipole-dipole interactions with the triazine ring. |

| Aromatic | Benzene, Toluene | Soluble | π-stacking interactions between the solvent and the biphenyl moiety. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | Limited potential for hydrogen bonding, but dipole interactions assist. |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | Lack of favorable intermolecular interactions. |

Table based on predictions for analogous compounds.[7]

Synthesis and Reactivity

The primary route for synthesizing mono-aryl substituted dichlorotriazines is the Friedel-Crafts reaction between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and an aromatic compound, such as biphenyl.[8][9] This reaction is typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[8][10]

Representative Experimental Protocol: Friedel-Crafts Synthesis

The following is a representative protocol for the synthesis of 2-(4-biphenylyl)-4,6-dichloro-1,3,5-triazine, based on established Friedel-Crafts procedures for related compounds.[8][10]

Materials:

-

Cyanuric chloride (1.0 eq)

-

Biphenyl (1.0 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.1 eq)

-

Anhydrous dichlorobenzene (solvent)

-

Ice, Hydrochloric acid (for workup)

-

Dichloromethane or other suitable solvent (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add biphenyl and anhydrous dichlorobenzene. Stir the mixture until the biphenyl is completely dissolved.

-

Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions.

-

Addition of Cyanuric Chloride: Once the catalyst is added, slowly add a solution of cyanuric chloride in anhydrous dichlorobenzene to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to approximately 70-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically run for several hours until completion.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or a dichloromethane/heptane mixture) to yield the final product as a white or off-white solid.[11]

Applications in Drug Development and Materials Science

The 1,3,5-triazine (or s-triazine) scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[12] Derivatives have shown a wide spectrum of activities, including anticancer, antimicrobial, and antiviral properties.[12][13]

2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine serves as a versatile building block. The two chlorine atoms can be sequentially replaced by various nucleophiles (e.g., amines, alcohols, thiols) by carefully controlling the reaction temperature. This allows for the construction of large libraries of di- and tri-substituted triazine derivatives for drug discovery screening.[2] In materials science, the biphenyl moiety contributes to charge transport and luminescence, making this compound a useful intermediate for Organic Light-Emitting Diode (OLED) materials.[2]

Safety and Handling

This compound is classified as a skin and eye irritant.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. Store the compound in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).[6]

References

- 1. 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine | C15H9Cl2N3 | CID 22352243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine | 10202-45-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. echemi.com [echemi.com]

- 6. 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine CAS#: 10202-45-6 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. US3394134A - Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. ocf.berkeley.edu [ocf.berkeley.edu]

- 11. Page loading... [guidechem.com]

- 12. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Spectroscopic Characterization of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(4-biphenylyl)-4,6-dichloro-1,3,5-triazine, a key intermediate in the synthesis of advanced materials and pharmaceuticals.[1] While experimental spectral data for this specific compound is not widely available in public literature, this document outlines the predicted spectral characteristics based on the analysis of structurally similar compounds and fundamental spectroscopic principles. We present projected data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, this guide details generalized, field-proven protocols for the acquisition and analysis of this spectral data, offering valuable insights for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure a deep understanding of the methodologies.

Introduction

2-(4-biphenylyl)-4,6-dichloro-1,3,5-triazine (CAS No. 10202-45-6) is a versatile chemical building block characterized by a biphenyl moiety attached to a dichlorinated triazine ring.[2] The electron-deficient nature of the 1,3,5-triazine core, combined with the extended π-conjugation of the biphenyl group, imparts unique electronic and photophysical properties to its derivatives.[1] The two reactive chlorine atoms serve as handles for further functionalization through nucleophilic substitution, making it a valuable precursor for the synthesis of a wide range of compounds, including those used in Organic Light-Emitting Diodes (OLEDs) and as pharmaceutical intermediates.[1]

Accurate structural elucidation and purity assessment are paramount in the development of materials and drugs. Spectroscopic techniques are the cornerstone of this characterization. This guide provides a detailed roadmap for the spectroscopic analysis of 2-(4-biphenylyl)-4,6-dichloro-1,3,5-triazine.

Molecular Structure and Predicted Spectral Overview

A foundational understanding of the molecular structure is essential for interpreting its spectral data.

Diagram: Molecular Structure of 2-(4-biphenylyl)-4,6-dichloro-1,3,5-triazine

Caption: Molecular structure of 2-(4-biphenylyl)-4,6-dichloro-1,3,5-triazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(4-biphenylyl)-4,6-dichloro-1,3,5-triazine, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals only in the aromatic region, corresponding to the nine protons of the biphenyl group. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the dichlorotriazine ring.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.7 - 8.8 | Doublet | 2H | Protons ortho to the triazine ring |

| ~ 7.7 - 7.8 | Multiplet | 7H | Remaining biphenyl protons |

Disclaimer: These are predicted values based on similar structures and should be confirmed experimentally.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all fifteen carbon atoms in the molecule. The carbon atoms of the triazine ring are expected to resonate at a lower field (higher ppm) due to the electronegativity of the nitrogen and chlorine atoms.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ 172 | C-Cl (Triazine) |

| ~ 171 | C-Biphenyl (Triazine) |

| ~ 145 | Quaternary biphenyl carbon |

| ~ 140 | Quaternary biphenyl carbon |

| ~ 135 | Quaternary biphenyl carbon |

| ~ 130 | Biphenyl CH |

| ~ 129 | Biphenyl CH |

| ~ 128 | Biphenyl CH |

| ~ 127 | Biphenyl CH |

Disclaimer: These are predicted values based on similar structures and should be confirmed experimentally.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Diagram: NMR Experimental Workflow

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 2-(4-biphenylyl)-4,6-dichloro-1,3,5-triazine in about 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[3] CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds.[4] Other solvents like DMSO-d₆ or acetone-d₆ can be used depending on the sample's solubility.[4]

-

Instrumentation: Acquire the NMR spectra on a 400 MHz or higher field NMR spectrometer.[3] Higher field strengths provide better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR to obtain a spectrum with an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. This typically involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum

The mass spectrum of 2-(4-biphenylyl)-4,6-dichloro-1,3,5-triazine is expected to show a distinct molecular ion peak cluster due to the presence of two chlorine atoms.

Table 3: Predicted Mass Spectrometry Data

| m/z (relative abundance) | Assignment |

|---|---|

| 301 (100%) | [M]⁺ (with ²³⁵Cl) |

| 303 (65%) | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 305 (10%) | [M+4]⁺ (with two ³⁷Cl) |

Disclaimer: The isotopic pattern is a key diagnostic feature for compounds containing chlorine.

Predicted Fragmentation Pattern:

The fragmentation of dichlorotriazine derivatives in the mass spectrometer is expected to involve the loss of chlorine atoms and cleavage of the triazine ring. Common fragmentation pathways for triazines can include the loss of Cl, CN, and cleavage of the triazine ring itself.[3][5]

Experimental Protocol for Mass Spectrometry

The choice of ionization technique is critical for obtaining a good mass spectrum. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used for triazine compounds.[2][3]

Diagram: Mass Spectrometry Experimental Workflow

Caption: A generalized workflow for mass spectrometry analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the chosen ionization method, such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules.[5] Atmospheric pressure chemical ionization (APCI) is an alternative for less polar compounds.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The data will show the molecular ion cluster and various fragment ions.

-

Data Analysis: Analyze the spectrum to confirm the molecular weight and isotopic pattern. High-resolution data can be used to confirm the elemental composition. Fragmentation patterns can be analyzed to further support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of 2-(4-biphenylyl)-4,6-dichloro-1,3,5-triazine is expected to show characteristic absorption bands for the triazine ring and the aromatic biphenyl system.

Table 4: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1600 - 1450 | Strong | Aromatic C=C and C=N stretching |

| ~ 850 - 800 | Strong | C-Cl stretch |

| ~ 830 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Disclaimer: These are predicted values and should be confirmed experimentally.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation: The sample, which is a solid, can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet matrix) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Spectrum

Due to the extended π-conjugation of the biphenyl-triazine system, 2-(4-biphenylyl)-4,6-dichloro-1,3,5-triazine is expected to absorb in the UV region. The absorption spectrum of similar 2,4,6-triphenyl-1,3,5-triazine derivatives shows absorption maxima in the range of 300-400 nm.[6]

Table 5: Predicted UV-Vis Absorption Data (in Dichloromethane)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

|---|

| ~ 320 - 350 | High | π → π* |

Disclaimer: The exact λmax and molar absorptivity are solvent-dependent and should be determined experimentally.

Experimental Protocol for UV-Vis Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane, acetonitrile, or ethanol). The concentration should be chosen such that the absorbance at λmax is within the linear range of the spectrophotometer (typically 0.2 - 0.8).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record a baseline spectrum with the cuvette filled with the pure solvent. Then, record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200 - 600 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-(4-biphenylyl)-4,6-dichloro-1,3,5-triazine. While based on predicted data due to the limited availability of public experimental spectra, the information and protocols presented herein offer a robust starting point for researchers. The detailed methodologies for NMR, MS, IR, and UV-Vis spectroscopy, coupled with the rationale behind experimental choices, are designed to ensure the acquisition of high-quality, reliable data for the structural confirmation and purity assessment of this important chemical intermediate. It is imperative that researchers perform their own experiments to obtain definitive spectral data for this compound.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine, a key intermediate in various fields, including the development of organic light-emitting diodes (OLEDs) and pharmaceutical compounds. Due to the absence of a publicly available experimental spectrum, this document presents a predicted ¹H NMR spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous compounds. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. The predictions are based on the analysis of substituent effects, particularly the electron-withdrawing nature of the dichloro-s-triazine ring on the biphenyl moiety.

| Protons (Assignment) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Number of Protons |

| H-2', H-6' | ~ 8.60 | Doublet (d) | 2 |

| H-3', H-5' | ~ 7.80 | Doublet (d) | 2 |

| H-4'' | ~ 7.55 | Triplet (t) | 1 |

| H-3'', H-5'' | ~ 7.48 | Triplet (t) | 2 |

| H-2'', H-6'' | ~ 7.75 | Doublet (d) | 2 |

Note: The chemical shifts are estimates and may vary depending on the solvent and experimental conditions. The protons are numbered according to the IUPAC nomenclature for the biphenyl group attached to the triazine ring.

Experimental Protocols

The following is a representative experimental protocol for acquiring the ¹H NMR spectrum of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine. This protocol is based on standard procedures for small organic molecules.[1][2][3][4][5]

1. Sample Preparation:

-

Weigh approximately 5-10 mg of purified 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5]

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

The ¹H NMR spectrum should be acquired on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Set the appropriate acquisition parameters, including:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (or more for dilute samples)

-

Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-10 ppm).

-

-

Acquire the Free Induction Decay (FID).

3. Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline correct the spectrum to obtain a flat baseline.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Reference the chemical shift scale to the TMS signal at 0 ppm.

-

Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

Visualizations

Molecular Structure

The following diagram illustrates the molecular structure of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine.

References

- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 2. Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. scribd.com [scribd.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

13C NMR Characterization of Substituted Triazines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of substituted 1,3,5-triazines. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important class of heterocyclic compounds. This document details the characteristic 13C NMR chemical shifts of the triazine core, summarizes the influence of various substituents, provides standardized experimental protocols, and visualizes key biological pathways associated with triazine derivatives.

Introduction to Substituted Triazines

1,3,5-triazine, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, serves as a core scaffold for a wide array of compounds with significant biological and industrial applications. The ability to introduce up to three substituents at the 2, 4, and 6 positions of the triazine ring allows for the fine-tuning of their physicochemical and biological properties. This has led to their widespread use as herbicides, such as atrazine, and as therapeutic agents in drug development, with some derivatives exhibiting potent anticancer activity.[1][2] The structural elucidation of these substituted triazines is paramount for understanding their structure-activity relationships, and 13C NMR spectroscopy is a powerful and indispensable tool in this regard.

13C NMR Spectral Data of Substituted Triazines

The 13C NMR chemical shifts of the carbon atoms within the triazine ring are highly sensitive to the nature of the substituents at the C-2, C-4, and C-6 positions. The triazine ring carbons typically resonate in the range of 160-185 ppm. Substituents can be broadly categorized as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each exerting a distinct influence on the electron density and, consequently, the chemical shift of the ring carbons.

Substituent Effects on Triazine Ring Carbons

Electron-donating groups, such as amino (-NH2), alkoxy (-OR), and alkyl groups, generally cause an upfield shift (to lower ppm values) of the triazine carbon signals to which they are attached. This is due to the increased electron density around the carbon nucleus. Conversely, electron-withdrawing groups, such as halogens (-Cl, -F) and thioether (-SR) groups, lead to a downfield shift (to higher ppm values) by deshielding the carbon atoms.

The following tables summarize the 13C NMR chemical shifts for a selection of symmetrically and asymmetrically substituted triazines, illustrating these substituent effects.

Table 1: 13C NMR Chemical Shifts (δ, ppm) of Symmetrically Substituted 2,4,6-Triazines

| Substituent (R) | C-2,4,6 (ppm) | Solvent | Reference |

| -H | 166.6 | d6-DMSO | [3] |

| -Cl | 170.9 | CDCl3 | [4] |

| -NH2 (Melamine) | 167.28 | DMSO-d6 | |

| -N(CH3)2 | ~165 | - | |

| -OCH3 | 172.22 | DMSO-d6 | [5] |

| -OPh | 172.5 | CDCl3 | [4] |

| -S(isopentyl) | 182.5 | CDCl3 | [6] |

| -Ph | 172.0 | CDCl3 | [3] |

| -morpholino | 165.23 | DMSO-d6 | [5] |

| -piperidino | 165.00 | DMSO-d6 | [5] |

Table 2: 13C NMR Chemical Shifts (δ, ppm) of Asymmetrically Substituted Triazines

| Compound Structure | C-2 (ppm) | C-4 (ppm) | C-6 (ppm) | Solvent | Reference |

| 2-chloro-4,6-diphenoxy-1,3,5-triazine | 170.9 | 172.5 | 172.5 | CDCl3 | [4] |

| 2-chloro-4-((3-methylbutan-2-yl)thio)-6-phenethoxy-1,3,5-triazine | 165.5 | 169.3 | 182.1 | CDCl3 | [4] |

| 2,4-dichloro-6-phenethoxy-1,3,5-triazine | 170.9 | 170.9 | 172.5 | CDCl3 | [4] |

| 2-(isopentylthio)-4,6-diphenoxy-1,3,5-triazine | 183.3 | 167.9 | 167.9 | CDCl3 | [6] |

| N2, N4-Diisopentyl-6-(isopentylthio)-1,3,5-triazine-2,4-diamine | 163.1 | 167.0 | 182.5 | CDCl3 | [6] |

| 2-(2-(4-Chlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 164.1 | 164.5 | 164.5 | DMSO-d6 | [5] |

Experimental Protocols for 13C NMR Spectroscopy

Obtaining high-quality 13C NMR spectra is crucial for the accurate structural elucidation of substituted triazines. The following sections provide a detailed methodology for sample preparation and data acquisition.

Sample Preparation

-

Sample Quantity : For a standard 13C NMR experiment on a small organic molecule (MW < 1000 g/mol ), a sample amount of 50-100 mg is typically required to obtain a good spectrum within a reasonable time (20-60 minutes).[7][8] If the sample quantity is limited, a longer acquisition time will be necessary.

-

Solvent Selection : A suitable deuterated solvent that completely dissolves the sample should be chosen. Common solvents for triazine derivatives include Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), Acetone-d6, and Methanol-d4.[7] The choice of solvent can sometimes affect the chemical shifts, so it should be reported with the spectral data. For poorly soluble compounds, a mixture of solvents or the addition of a small amount of trifluoroacetic acid (TFA) may be necessary to achieve dissolution.[9]

-

Sample Dissolution and Filtration : The sample should be dissolved in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[7] To ensure a homogeneous magnetic field, it is critical to remove any solid particles. The solution should be filtered through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Internal Standard : For accurate chemical shift referencing, an internal standard is often used. Tetramethylsilane (TMS) is the most common standard for organic solvents and is typically set to 0.00 ppm. A small drop of TMS can be added to the bulk deuterated solvent before preparing the sample.[8]

Data Acquisition

The following parameters are typical for a standard 1D 13C NMR experiment. These may need to be adjusted based on the specific instrument and sample.

-

Spectrometer : 1H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[5]

-

Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used.

-

Acquisition Parameters :

-

Number of Scans (NS) : This will depend on the sample concentration. For a reasonably concentrated sample, 1024 to 4096 scans are often sufficient.

-

Relaxation Delay (D1) : A delay of 1-2 seconds is typical. For quantitative measurements, a longer delay (5 times the longest T1) is necessary.

-

Spectral Width (SW) : A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of 13C chemical shifts for organic molecules.

-

Temperature : Most spectra are recorded at room temperature (around 298 K). Variable temperature studies can be useful for investigating dynamic processes such as restricted rotation around the triazine-substituent bond.[10]

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the application of substituted triazines.

Signaling Pathway of Triazine-Based Anticancer Agents

Many substituted triazines exhibit anticancer activity by targeting key signaling pathways involved in cell growth and proliferation, such as the PI3K/AKT/mTOR pathway.[11]

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of substituted triazines.

Mechanism of Action of Triazine Herbicides

Triazine herbicides, like atrazine, act by inhibiting photosynthesis in susceptible plants. They block the electron transport chain in Photosystem II (PSII).[12][13]

Caption: Mechanism of action of triazine herbicides in blocking photosynthetic electron transport.

References

- 1. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. cif.iastate.edu [cif.iastate.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. tdx.cat [tdx.cat]

- 10. researchgate.net [researchgate.net]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. Triazine herbicides [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Compound Profile

2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is a chemical compound with the molecular formula C₁₅H₉Cl₂N₃.[1] It belongs to the triazine class of heterocyclic compounds, characterized by a six-membered ring with three nitrogen atoms. The structure features a biphenyl group and two chlorine atoms attached to the triazine core.

| Property | Value |

| Molecular Formula | C₁₅H₉Cl₂N₃[1] |

| Molecular Weight | 302.16 g/mol [2] |

| Exact Mass | 301.01735 g/mol [1] |

| CAS Number | 10202-45-6[1] |

Predicted Mass Spectrometry Fragmentation

The fragmentation of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine in a mass spectrometer, likely under electron ionization (EI), is expected to proceed through a series of characteristic steps involving the cleavage of the triazine ring and the biphenyl moiety. The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-containing fragments.

Predicted Fragmentation Pathway:

Caption: Predicted electron ionization fragmentation pathway for 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine.

Interpretation of the Fragmentation Pathway:

-

Molecular Ion ([M]⁺·): The molecular ion peak is expected to exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), with major peaks at m/z 301, 303, and 305.

-

Loss of Chlorine ([M-Cl]⁺): A common initial fragmentation step for chlorinated compounds is the loss of a chlorine radical, which would result in a fragment ion at m/z 266 and its corresponding isotope peak at m/z 268.

-

Loss of a Second Chlorine ([M-2Cl]⁺): Subsequent loss of the second chlorine radical would lead to a fragment at m/z 231.

-

Ring Cleavage: Cleavage of the bond between the biphenyl group and the triazine ring can lead to the formation of a biphenyl radical cation at m/z 154 and a dichlorotriazine fragment. The biphenyl cation can further lose a hydrogen atom to form an ion at m/z 153.

Experimental Protocols

While a specific protocol for this compound is not available, a general approach for the analysis of dichlorotriazine derivatives using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be adapted.[3]

3.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine in a suitable organic solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working standard solutions by diluting the stock solution to the desired concentration range for calibration.

-

Sample Matrix: For analysis of the compound in a complex matrix (e.g., biological fluids, environmental samples), a sample extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary to remove interfering substances.

3.2. GC-MS Analysis (for volatile and thermally stable compounds)

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis.

-

Oven Temperature Program: A temperature gradient can be optimized to ensure good separation. A typical program might start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280-300 °C), and hold for a few minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 50-400 to cover the expected mass range of the parent ion and its fragments.

-

3.3. LC-MS Analysis (for less volatile compounds or to avoid thermal degradation)

-

Liquid Chromatograph (LC) Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water (often with a small amount of formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: Typical analytical flow rates are in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in positive ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Analysis Mode: Full scan mode to identify all ions or tandem MS (MS/MS) for structural elucidation and quantification. In MS/MS, the precursor ion (m/z 302, for the most abundant isotope) would be selected and fragmented to produce a product ion spectrum.

-

Analytical Workflow

The general workflow for the mass spectrometry analysis of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is depicted below.

Caption: General experimental workflow for the mass spectrometric analysis of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine.

This workflow outlines the key stages from sample preparation through to data analysis, providing a clear and logical progression for researchers undertaking the analysis of this and related compounds. The choice between GC-MS and LC-MS will depend on the physicochemical properties of the analyte and the specific requirements of the analysis.

References

Reactivity of chlorine atoms in 1,3,5-triazine rings

An In-Depth Technical Guide to the Reactivity of Chlorine Atoms in 1,3,5-Triazine Rings

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, largely due to the versatile reactivity of its chlorinated precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[1][2] The three chlorine atoms on the triazine ring act as excellent leaving groups, enabling sequential and controlled nucleophilic aromatic substitution (SNAr) reactions.[1][3] This unique, step-wise reactivity allows for the precise and orthogonal introduction of up to three different substituents onto a single triazine core.[1][4]

This controlled functionalization is paramount in drug development, where the triazine core serves as a rigid scaffold to position various pharmacophores in three-dimensional space, facilitating the creation of vast compound libraries for screening against biological targets.[5][6] Derivatives of 1,3,5-triazine have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antimalarial, and antibacterial properties.[7][8] This guide provides a comprehensive overview of the core principles governing the reactivity of chlorine atoms on the 1,3,5-triazine ring, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Principles of Reactivity

The reactivity of chlorine atoms on cyanuric chloride is governed by a temperature-dependent, sequential nucleophilic aromatic substitution mechanism.[6][9] The electron-withdrawing nature of the nitrogen atoms in the triazine ring makes the ring electron-deficient, thus activating the chlorine-bearing carbon atoms for nucleophilic attack.[10][11]

As each chlorine atom is replaced by a nucleophile (typically an electron-donating group like an amine or an alkoxide), the electron density of the triazine ring increases. This deactivates the ring towards subsequent nucleophilic attacks, making the displacement of the remaining chlorine atoms progressively more difficult.[11][12] Consequently, more forcing conditions—specifically, higher temperatures—are required for each successive substitution.[9]

This differential reactivity allows for the selective synthesis of mono-, di-, and tri-substituted triazines:

-

First Substitution: Typically occurs at low temperatures, around 0-5 °C.[5][10] The reaction is often exothermic.[3]

-

Second Substitution: Requires moderately elevated temperatures, often near room temperature or slightly above (e.g., 35-50 °C).[6][10][12]

-

Third Substitution: Necessitates significantly higher temperatures, often requiring heating or reflux conditions (e.g., 70-120 °C) to proceed.[10][12][13]

The reactivity is also influenced by the nature of the incoming nucleophile. A general preferential order for substitution has been identified both experimentally and theoretically as: Alcohols > Thiols > Amines .[4][14]

Visualizing Reactivity and Workflows

Sequential Nucleophilic Substitution Pathway

Caption: Temperature-controlled sequential substitution of chlorine atoms on the 1,3,5-triazine ring.

General Experimental Workflow

Caption: A typical workflow for the synthesis and purification of a substituted 1,3,5-triazine.

Quantitative Data on Triazine Synthesis

The following tables summarize quantitative data from various synthetic approaches for preparing 1,3,5-triazine derivatives.

Table 1: Conventional Synthesis Conditions and Yields

| Substitution Step | Nucleophile(s) | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference(s) |

| Mono-substitution | 2-Chloroaniline | THF | - | < 0 | - | 49 | [10] |

| Mono-substitution | Phenylethylamine | THF | - | 0-3 | 2 h | - | [15] |

| Mono-substitution | Aniline | Methylene Chloride | K₂CO₃ | 0 | 4 h | 71.7 | [16] |

| Di-substitution | Morpholine | THF | DIPEA | Room Temp. | - | - | [10] |

| Di-substitution | 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol | Methylene Chloride | K₂CO₃ | Room Temp. | 24-48 h | 33 | [16] |

| Tri-substitution | p-hydroxybenzaldehyde, 2-(pyridin-2-yl)ethanamine, aminoalkyl phosphoramidates | - | - | Sequential Heating | - | 43-52 | [1][17] |

| Tri-substitution | Ammonium hydroxide, then Cyclohexylamine | THF | K₂CO₃ | Reflux | 72 h | - | [16] |

Table 2: Microwave-Assisted and Sonochemical Synthesis

| Method | Reactants | Conditions | Time | Yield (%) | Reference(s) |

| Microwave | Dichloro-triazine + various amines | DMF, Na₂CO₃, TBAB, 50W | 2.5 min (150 s) | 54-87 | [10] |

| Ultrasound | Melamine, formaldehyde, 2-aminopyridine | Ethanol, Room Temp. | 30-35 min | 84 | [2][10] |

| Ultrasound | Triazine + Hydrazone derivatives | Ethanol, Acetic Acid, 40 °C | 30-60 min | up to 96 | [2][10] |

TBAB: Tetrabutylammonium bromide; DIPEA: N,N-Diisopropylethylamine; THF: Tetrahydrofuran; DMF: Dimethylformamide.

Table 3: Biological Activity of Selected 1,3,5-Triazine Derivatives

| Compound Type | Target Cell Line | Activity | Value (µM) | Reference(s) |

| s-Triazine with Schiff base moieties | HCT-116 (Colon Cancer) | IC₅₀ | 3.64 - 5.60 | [10] |

| Dimorpholino-s-triazine hydrazones | MCF-7 (Breast Cancer) | IC₅₀ | 1.01 - 18.20 | [18] |

| Dipiperidino-s-triazine hydrazones | HCT-116 (Colon Cancer) | IC₅₀ | 8.8 - 19.5 | [18] |

| N-phenylthiazol-triamine analogs | A549 (Lung Cancer) | IC₅₀ | 0.028 - 0.062 | [16] |

Detailed Experimental Protocols

The following protocols are generalized procedures based on common methodologies cited in the literature. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Mono-substitution (e.g., Amine Nucleophile)

-

Preparation: Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran or acetone) in a round-bottom flask equipped with a magnetic stirrer.[10][19]

-

Addition: To the stirring solution, add the amine nucleophile (1 equivalent) dropwise. If required, a base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (1 equivalent) can be added to scavenge the HCl byproduct.[6][16]

-

Reaction: Maintain the reaction at 0 °C and stir for 30 minutes to 4 hours.[6][16]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[19]

-

Work-up: Once the starting material is consumed, pour the reaction mixture onto crushed ice or into cold water to precipitate the product.[19][20]

-

Purification: Filter the resulting solid, wash thoroughly with distilled water, and dry under a high vacuum to obtain the pure mono-substituted dichlorotriazine derivative.[19]

Protocol 2: General Procedure for Di-substitution

-

Starting Material: Begin with the mono-substituted dichlorotriazine derivative (1 equivalent) synthesized as per Protocol 1.

-

Reaction Setup: Dissolve the starting material in a suitable solvent (e.g., THF, acetone).[10]

-

Addition: Add the second nucleophile (1-1.1 equivalents) and a base (e.g., DIPEA, NaHCO₃) if necessary.[10][19]

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 to 24 hours. Gentle heating (e.g., 30-50 °C) may be required depending on the nucleophile's reactivity.[10][21]

-

Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, perform an aqueous work-up similar to Protocol 1, often involving extraction with an organic solvent like dichloromethane or ethyl acetate.[6]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography.[16]

Protocol 3: Microwave-Assisted Synthesis of Tri-substituted Derivatives

-

Reactants: In a 10 mL microwave vial, combine the di-substituted monochloro-triazine intermediate (1 equivalent), the third nucleophile (1.2 equivalents), a base such as sodium carbonate (2 equivalents), and a phase-transfer catalyst like TBAB (0.1 equivalents).[10]

-

Solvent: Add a suitable high-boiling solvent such as DMF (3 mL).[10]

-

Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 150 °C) and power (e.g., 50 W) for a short duration (e.g., 150 seconds).[10]

-

Work-up: After cooling, pour the reaction mixture into ice water.

-

Purification: Collect the precipitate by filtration, wash with water, and purify as needed to yield the final tri-substituted product.[10]

Conclusion

The controlled, sequential, and temperature-dependent reactivity of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine provides a robust and versatile platform for chemical synthesis. This unique property allows for the rational design and construction of complex, multi-functional molecules from a simple, commercially available starting material.[3][16] For professionals in drug discovery and development, mastering the manipulation of this scaffold is a powerful tool for generating novel chemical entities with tailored biological activities. The continued development of efficient synthetic methodologies, such as microwave and ultrasound-assisted protocols, further enhances the utility of the triazine core, aligning with the principles of green chemistry while accelerating the discovery process.[7][10]

References

- 1. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. benchchem.com [benchchem.com]

- 8. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Solved Cyanuric chloride may be converted | Chegg.com [chegg.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. japsonline.com [japsonline.com]

- 17. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. US4054739A - Process for the substitution of chlorine atoms of cyanuric chloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling and Management of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the safety and handling protocols for 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine (CAS No. 10202-45-6). As a highly reactive dichloro-s-triazine derivative, this compound serves as a valuable intermediate in the synthesis of advanced materials and potential pharmaceutical agents.[1][2] Its utility, however, is intrinsically linked to its chemical reactivity, which necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety measures. This document moves beyond standard safety data sheets to provide in-depth insights into the chemical's properties, associated risks, and the rationale behind recommended safety procedures, empowering laboratory personnel to manage this compound with confidence and precision.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is essential for a comprehensive risk assessment.

| Property | Value | Source |

| Chemical Name | 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine | [3] |

| Synonyms | 2,4-Dichloro-6-(4-phenylphenyl)-1,3,5-triazine | [1] |

| CAS Number | 10202-45-6 | [1] |

| Molecular Formula | C₁₅H₉Cl₂N₃ | [1] |

| Molecular Weight | 302.16 g/mol | [4] |

| Appearance | White to yellow powder or crystals | [4] |

| Melting Point | 157.0 to 161.0 °C | [4] |

| Storage Temperature | Recommended in a cool, dark place, <15°C.[4] Can be stored under inert gas (nitrogen or argon) at 2-8°C.[5] |

Hazard Identification and Toxicological Profile

While specific toxicological data for 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is limited, the known hazards of the dichlorotriazine class and the biphenyl moiety necessitate a cautious approach.

GHS Classification: [1]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

Toxicological Insights:

-

Acute Toxicity: While no specific LD50 data is available for this compound, related dichlorotriazine derivatives are classified as harmful if swallowed.[6] Given the reactive nature of the chlorine atoms, ingestion or significant dermal absorption could lead to local and systemic toxic effects.

-

Chronic Toxicity and Carcinogenicity: The carcinogenicity of this specific compound has not been evaluated. However, the biphenyl component is a key consideration. Studies on biphenyl have provided suggestive evidence of carcinogenicity in animals, with observations of urinary bladder tumors in male rats and liver tumors in female mice.[7] Chloro-s-triazine herbicides, a related class of compounds, have been extensively studied. While some studies in specific rat strains showed an increased incidence of mammary tumors, this has been largely attributed to a species-specific neuroendocrine mechanism not considered relevant to humans.[8][9]

-